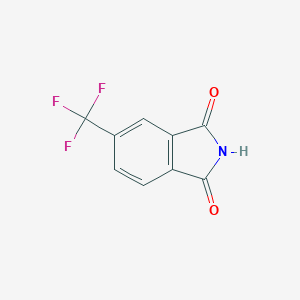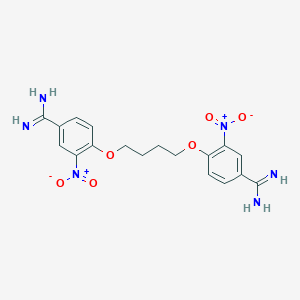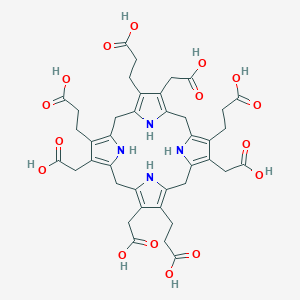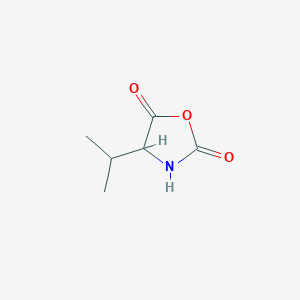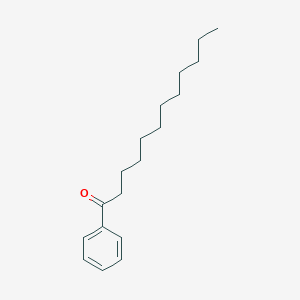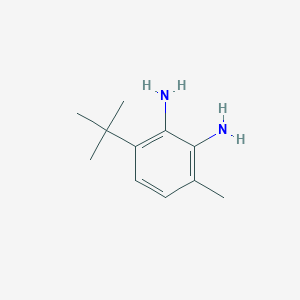
t-Butyltoluenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyltoluenediamine (TBTDA) is a chemical compound used in various applications, including polymer synthesis, as a curing agent for epoxy resins, and as a crosslinking agent for polyurethane coatings. TBTDA is a diamine compound that contains two amine groups and two tert-butyl groups. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of t-Butyltoluenediamine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The amine groups in this compound can react with various electrophilic compounds, such as epoxy resins, to form stable covalent bonds. This compound can also act as a crosslinking agent by reacting with polyurethane coatings to form a three-dimensional network structure.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-irritating to the skin and eyes. This compound is also not expected to accumulate in the environment due to its low solubility in water and high volatility.
Advantages and Limitations for Lab Experiments
T-Butyltoluenediamine has several advantages for lab experiments, including its high reactivity, low toxicity, and ease of handling. This compound can be used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. This compound can also be used as a crosslinking agent for polyurethane coatings, which have excellent mechanical properties and resistance to abrasion and chemicals. However, this compound has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research and development of t-Butyltoluenediamine. One area of interest is the synthesis of this compound using alternative methods, such as green chemistry approaches. Another area of interest is the development of new applications for this compound, such as in the production of advanced materials and biomedical devices. Furthermore, the study of the biochemical and physiological effects of this compound could provide valuable insights into its potential toxicity and environmental impact.
Synthesis Methods
T-Butyltoluenediamine can be synthesized through the reaction of p-toluidine and tert-butylamine. The reaction takes place in the presence of a catalyst, such as Raney nickel, under high pressure and temperature conditions. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
T-Butyltoluenediamine has been extensively studied for its potential applications in various fields, including polymer chemistry, material science, and biomedical research. This compound is used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. This compound has also been used as a crosslinking agent for polyurethane coatings, which have excellent mechanical properties and resistance to abrasion and chemicals.
Properties
| 133639-32-4 | |
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-tert-butyl-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6H,12-13H2,1-4H3 |
InChI Key |
ZYCRBOCGBKATBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)N)N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)N)N |
synonyms |
1,2-Benzenediamine, 3-(1,1-dimethylethyl)-6-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


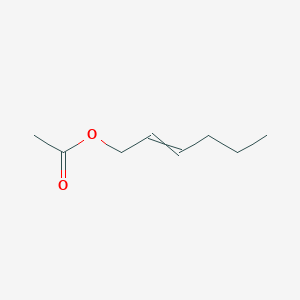

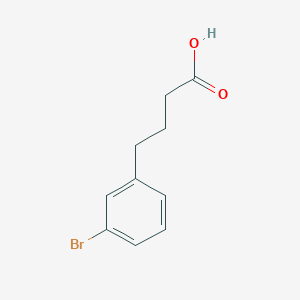
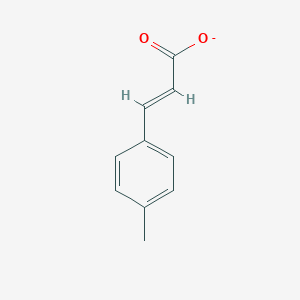

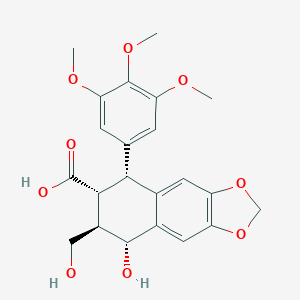
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)

